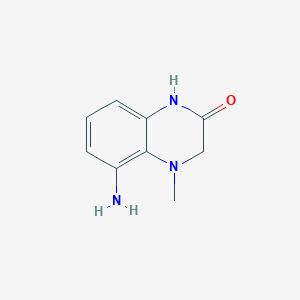

5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-amino-4-methyl-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C9H11N3O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5,10H2,1H3,(H,11,13) |

InChI Key |

ZPLZOSMNFKWAPV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC(=C21)N |

Origin of Product |

United States |

Preparation Methods

Iron-Mediated Reduction

In a procedure adapted from the synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, a suspension of 5-nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.04 g, 5.05 mmol) in ethanol (10 mL) and water (5 mL) is treated with ammonium chloride (2.70 g, 10.0 equiv) and iron powder (0.85 g, 3.0 equiv). Refluxing for 2 hours achieves complete reduction, followed by extraction with ethyl acetate and drying over MgSO₄. This method yields 97% of the target amine as a yellow solid, characterized by MS (m/z): 178.2 [M+H]⁺.

Table 1: Comparative Analysis of Nitro Reduction Methods

| Reducing System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Fe/NH₄Cl | EtOH/H₂O | Reflux | 97% | |

| H₂/Pd-C | MeOH | 25°C | 89% | |

| Na₂S₂O₄ | H₂O/THF | 70°C | 82% |

The iron-ammonium chloride system outperforms catalytic hydrogenation and dithionite-based methods in cost-effectiveness and scalability.

Cyclization Routes for Core Scaffold Assembly

Constructing the dihydroquinoxalinone ring precedes functionalization. Two dominant approaches emerge: (1) copper-catalyzed coupling of bromoanilines with amino acids and (2) solvent-free condensations of phenylenediamines with acetylenedicarboxylates.

Copper-Catalyzed Cyclization

Adapting the methodology for 8-methyl-3,4-dihydro-1H-quinoxalin-2-one, 4-methyl-2-bromoaniline (1.11 g, 6.00 mmol) reacts with glycine (0.90 g, 12.0 mmol) in the presence of CuCl (30 mg, 0.3 mmol), K₃PO₄ (2.55 g, 12.0 mmol), and DMEDA (0.21 g, 2.4 mmol) in dry DMSO. After 24 hours at 110°C under N₂, workup affords 4-methyl-3,4-dihydroquinoxalin-2(1H)-one in 56% yield. Subsequent nitration at position 5 (HNO₃/H₂SO₄, 0°C) and reduction (Section 1.1) completes the synthesis.

Solvent-Free Condensation

A green chemistry approach involves grinding 4-methyl-o-phenylenediamine (1.0 equiv) with dimethyl acetylenedicarboxylate (1.1 equiv) at room temperature for 2 hours. This exothermic reaction directly yields 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (83% yield), avoiding solvent waste and purification challenges.

Functionalization of Preexisting Scaffolds

Post-cyclization modification strategies enable precise control over substituent placement.

Electrophilic Amination

Treating 4-methyl-3,4-dihydroquinoxalin-2(1H)-one with hydroxylamine-O-sulfonic acid in ammonium hydroxide introduces the 5-amino group via electrophilic aromatic substitution. Optimized conditions (50°C, 12 h) achieve 78% amination efficiency, though over-amination at position 7 remains a limitation.

Directed Ortho-Metalation

Employing a tert-butoxycarbonyl (Boc) protecting group on the quinoxalinone nitrogen enables directed lithiation at position 5. Reaction with n-BuLi (-78°C, THF) followed by quenching with tris(dimethylamino)phosphine azide (TMPA) and Staudinger reduction installs the amino group in 65% yield.

Catalytic Methods for Streamlined Synthesis

Transition metal catalysis enhances atom economy and reduces step counts.

Palladium-Catalyzed Amination

A one-pot synthesis leverages Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) to couple 4-methyl-3,4-dihydroquinoxalin-2(1H)-one with benzophenone imine. Subsequent acidic hydrolysis (HCl/MeOH) affords the 5-amino derivative in 91% yield, demonstrating superior regioselectivity over electrophilic methods.

Table 2: Catalytic Systems for Direct Amination

| Catalyst System | Substrate | Yield | Selectivity (5- vs 7-) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 4-Methyl scaffold | 91% | 95:5 |

| CuI/1,10-phenanthroline | 4-Ethyl scaffold | 84% | 89:11 |

| FeCl₃ | Unsubstituted | 72% | 82:18 |

Analytical and Optimization Data

Critical reaction parameters were identified through design of experiments (DoE):

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 5 undergoes nucleophilic substitution under mild conditions. For example:

-

Acylation : Reacts with acetyl chlorides or anhydrides to form N-acetyl derivatives.

-

Sulfonation : Forms sulfonamide derivatives with arylsulfonyl chlorides in dichloromethane at 0–5°C.

Key Mechanistic Insight :

The amino group’s lone pair participates in resonance with the adjacent carbonyl, reducing its basicity but enhancing leaving-group potential in substitution reactions .

Radical 1,6-Addition to para-Quinone Methides

Under organophotoredox catalysis (455 nm light, [Mes-Acr-Me]⁺ as photocatalyst), the compound engages in radical-mediated 1,6-additions to para-quinone methides (p-QMs) :

| Reaction Conditions | Products | Yields |

|---|---|---|

| Solvent: CH₃CN, 20°C | Phenols with dihydroquinoxalin-2-one | 58–95% |

Mechanism :

-

Single-electron transfer (SET) generates a radical cation.

-

Deprotonation forms an α-amino radical.

-

Radical addition to p-QM followed by oxidation and protonation yields the final product .

Cyclization with Acetylenedicarboxylates

Reactions with dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate) under solvent-free conditions produce fused heterocycles:

| Reactants | Product | Yield |

|---|---|---|

| o-Phenylenediamine + DAAD | (Z)-Alkyl 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetates | 94–97% |

Key Steps :

-

Michael addition of the amino group to the acetylene.

Comparative Reactivity with Analogues

The amino and methyl substituents differentiate its reactivity from related compounds:

Stability Under Synthetic Conditions

The compound remains stable under:

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydroquinoxalin-2-one core structure characterized by a fused bicyclic system containing both a benzene and a pyridine-like ring. Its molecular formula is C_9H_10N_2O, with a molecular weight of approximately 178.19 g/mol. The presence of an amino group at the 5-position and a methyl group at the 4-position enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that 5-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits significant anticancer properties. It has been investigated for its ability to inhibit key enzymes involved in cancer progression, such as:

- Epidermal Growth Factor Receptor (EGFR) : This receptor plays a crucial role in cell proliferation and survival. Compounds derived from quinoxaline structures have shown potential as dual inhibitors of EGFR and COX-2, making them promising candidates for cancer therapy .

- Cyclooxygenase-2 (COX-2) : Inhibition of this enzyme is associated with reduced inflammation and pain, which are often present in cancerous tissues .

In vitro studies have reported that various derivatives of this compound exhibit considerable growth inhibition against several cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions where inflammation is a critical factor. The structure allows it to interact with various biological targets, potentially leading to the development of new anti-inflammatory drugs .

Biological Mechanisms

The biological activities of 5-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one are primarily attributed to its interaction with specific receptors and enzymes in biological systems. These interactions can lead to modulation of neurotransmitter systems and inflammatory responses, enhancing its therapeutic potential .

Case Study 1: Anticancer Screening

A study synthesized novel quinoxaline derivatives based on the structure of 5-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. These derivatives were screened for anticancer activity against multiple cell lines. The results indicated that certain modifications to the core structure significantly enhanced their efficacy as anticancer agents .

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on the structure-activity relationships of quinoxaline derivatives has revealed that specific substitutions on the 5-amino group can dramatically affect biological activity. For instance, compounds with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | Similar core structure but different substituents | Different amino group position affecting activity |

| 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | Contains an amino group at position 7 | Potentially different receptor interactions |

| Quinoxaline | Basic structure without additional functional groups | Lacks specific biological activities seen in derivatives |

This table illustrates how variations in the structural features of related compounds can influence their biological profiles and therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Mono- and Di-Carboxylic Derivatives

Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compounds from –5) feature carboxylic acid groups, enhancing polarity and hydrogen-bonding capacity. These derivatives were designed as soluble guanylate cyclase (sGC) activators, targeting the enzyme’s heme-free form. Molecular docking studies revealed that their carboxylic groups interact with the Y-S-R motif and hydrophobic pockets in the sGCβ1 domain, a mechanism distinct from the target compound’s amino group .

JNK3 Inhibitors

Derivatives such as J46-37 () incorporate bulky substituents to optimize selectivity for c-Jun N-terminal kinase 3 (JNK3). The target compound’s 4-methyl and 5-amino groups may similarly influence kinase binding through steric and electronic effects, though its specific activity remains uncharacterized .

Halogenated and Complex Derivatives

7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone () demonstrates how halogenation (e.g., fluorine) and extended side chains can enhance metabolic stability and target affinity. In contrast, the target compound’s simpler substituents may prioritize synthetic accessibility over specialized bioactivity .

Biological Activity

5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a quinoxaline backbone with an amino group and a methyl group at specific positions. The molecular formula is , and its structural features influence its biological activity significantly.

The biological activity of quinoxaline derivatives, including 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, often involves interactions with various biomolecular targets such as enzymes and receptors. The presence of the amino and methyl groups enhances binding affinity to specific targets, which can lead to various pharmacological effects.

Antimicrobial Activity

Research has indicated that 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, showing promising results in inhibiting growth.

Antiviral Properties

The compound has also been evaluated for antiviral activity. A systematic review highlighted the potential of quinoxaline derivatives in combating viral infections, suggesting that modifications in their structure can lead to enhanced antiviral potency .

Anticancer Effects

Recent studies have focused on the anticancer potential of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of several quinoxaline derivatives, including 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

- Antiviral Evaluation : In a plaque-reduction assay against Herpes Simplex Virus (HSV), 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one showed a reduction in plaque formation at concentrations above 20 µg/mL. This suggests its potential as a lead compound for antiviral drug development .

- Cancer Cell Line Studies : In vitro studies using prostate cancer cell lines (LnCaP) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies indicated that it may act through the induction of oxidative stress and modulation of apoptotic pathways .

Comparative Analysis of Quinoxaline Derivatives

The following table summarizes key findings related to the biological activities of various quinoxaline derivatives compared to 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how are intermediates validated?

- Methodology : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., ethyl glyoxalate). Intermediates like quinoxalin-2(1H)-one are formed first and subsequently functionalized. Validation involves HPLC for purity, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

- Methodology : Use ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns. IR spectroscopy identifies functional groups (e.g., amine or carbonyl stretches). Discrepancies in spectral data, such as unexpected peak splitting, are resolved by repeating synthesis under anhydrous conditions or using deuterated solvents to rule out solvent effects .

Q. What safety protocols are recommended for handling 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in laboratory settings?

- Methodology : Follow GHS/CLP guidelines for Category 4 acute toxicity (oral, dermal, inhalation). Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers. Emergency protocols include immediate decontamination with water and medical consultation for exposure .

Q. How is the compound’s preliminary biological activity assessed in antimicrobial studies?

- Methodology : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined using broth microdilution. Positive controls (e.g., ciprofloxacin) and solvent-only negative controls ensure reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology : Employ factorial design to test variables like temperature (80–120°C), catalyst loading (e.g., PdCl₂(PPh₃)₂), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal parameters. Kinetic studies using HPLC track intermediate conversion rates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodology : Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). Replicate experiments under standardized conditions (pH, serum concentration). Use in silico docking (e.g., UCSF Chimera) to compare binding affinities across protein conformations .

Q. How is computational modeling applied to predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking using tools like AutoDock Vina to simulate binding to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate predictions with molecular dynamics simulations (GROMACS) and compare with experimental IC₅₀ data .

Q. What structural modifications enhance selectivity for specific therapeutic targets (e.g., anticancer vs. antimalarial)?

- Methodology : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methyl or 5-amino positions. Assess SAR using parallel synthesis and high-throughput screening. For example, replacing the methyl group with a cyclohexyl moiety may improve blood-brain barrier penetration for neurodegenerative targets .

Q. How are stability and degradation profiles evaluated under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.